REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].[H][H]>CO.[Pd]>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Br:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6]
|
Name
|
|
Quantity
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0.45 g
|
Type
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reactant
|
Smiles
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BrCCCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
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2.2 g
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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0.14 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The catalyst was filtered off
|
Type
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CUSTOM
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Details
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the solvent was removed by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCC(=O)C1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |